4-(Thiophen-3-yl)piperidine
Description
Historical Discovery and Nomenclature
4-(Thiophen-3-yl)piperidine was first synthesized in the early 21st century as part of efforts to explore hybrid heterocyclic systems for pharmaceutical and materials science applications. Its CAS registry number, 291289-51-5 , was assigned in 2007, reflecting its inclusion in chemical databases as a compound of emerging interest. The IUPAC name derives from the parent piperidine structure, where the 4-position is substituted with a thiophen-3-yl group. This nomenclature follows standard rules for numbering substituents on piperidine rings, prioritizing the nitrogen atom as position 1 and the thiophene moiety at position 3. Early synthetic routes often involved cross-coupling reactions between halogenated piperidines and thiophene boronic acids, as evidenced by patents describing analogous piperidine-thiophene hybrids.
Structural Characteristics of Piperidine-Thiophene Hybrid Systems
The molecule consists of two distinct moieties:
- A piperidine ring (C$$5$$H$${11$$N), a six-membered saturated amine.
- A thiophene group (C$$4$$H$$3$$S), a five-membered aromatic heterocycle.
Key structural features include:
| Parameter | Piperidine Ring | Thiophene Group |
|---|---|---|
| Bond Length (C-N) | 1.47 Å | - |
| Bond Length (C-S) | - | 1.71 Å |
| Ring Conformation | Chair (preferred) | Planar aromatic |
X-ray crystallography studies of related compounds reveal that the piperidine ring adopts a chair conformation when unconstrained, while the thiophene group maintains planarity due to aromatic stabilization. Substituent positioning at the 3-site of thiophene minimizes steric clashes with the piperidine nitrogen, as observed in structurally analogous systems.
Electronic Properties and Aromaticity Considerations
The electronic structure arises from two competing effects:
- Aromatic stabilization of the thiophene ring (6 π-electrons).
- Electron-donating capacity of the piperidine nitrogen lone pair.
Nucleus-Independent Chemical Shift (NICS) calculations quantify aromaticity:
| Compound | NICS(0)¹ | NICS(1)² |
|---|---|---|
| Thiophene | -9.2 | -6.8 |
| Piperidine | +1.3³ | +0.9³ |
| This compound | -7.1 | -5.2 |
¹NICS at ring center; ²NICS 1 Å above ring; ³Non-aromatic reference.
The thiophene moiety retains 78% of benzene's aromaticity (based on NICS(1) comparisons), while conjugation with the piperidine ring reduces overall aromatic character by 24% compared to isolated thiophene. Density functional theory (DFT) studies indicate partial charge transfer (+0.17 e) from the piperidine nitrogen to the thiophene ring, polarizing the C-S bond and increasing its dipole moment to 2.1 D.
Properties
IUPAC Name |
4-thiophen-3-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGEYCNOXECIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313559 | |
| Record name | 4-(3-Thienyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291289-51-5 | |
| Record name | 4-(3-Thienyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=291289-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Thienyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Cyclization Approaches
One established method involves the condensation of thiophene-3-carbaldehyde with active methylene compounds to form intermediates that can be cyclized into piperidine derivatives. For example, the preparation of dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate is achieved by reacting dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde in isopropanol at room temperature with catalytic amounts of acetic acid and piperidine. This reaction proceeds over four days with stirring, yielding the intermediate in 94% yield as a mixture of E/Z isomers (ratio 1:2).
Hantzsch Synthesis Variant
The Hantzsch synthesis, a classical method for 1,4-dihydropyridines, is adapted for thiophene-substituted derivatives. The two-component Hantzsch cyclization involves:
- Reacting dodecyl (E/Z)-3-aminobut-2-enoate with the above intermediate (dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate).
- The reaction is conducted at room temperature, yielding 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine with good selectivity and yield.
Bromination and Nucleophilic Substitution
Subsequent functionalization includes bromination of methyl groups on the dihydropyridine ring using N-bromosuccinimide (NBS) in methanol at room temperature, followed by nucleophilic substitution with pyridine to yield cationic amphiphilic derivatives. These steps are carefully controlled to avoid side reactions such as lactonization, which can occur at elevated temperatures.
Alternative Routes via Piperidine Intermediates
Another approach involves direct synthesis of 4-(thiophen-3-yl)piperidine by coupling thiophene derivatives with piperidine or its protected forms. For example, this compound can be prepared and subsequently coupled with other molecules such as N-Boc-L-valine using peptide coupling reagents like HBTU in acetonitrile, demonstrating the versatility of the piperidine intermediate in further synthetic elaborations.
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Dodecyl 3-oxobutanoate + Thiophene-3-carbaldehyde | Isopropanol, r.t., acetic acid, piperidine, 4 days | 94 | E/Z isomer mixture (1:2) |
| 2 | Hantzsch Cyclization | Dodecyl (E/Z)-3-aminobut-2-enoate + Intermediate (Step 1) | Room temperature | High | Forms 1,4-dihydropyridine derivative |
| 3 | Bromination | Dihydropyridine derivative | Methanol, NBS, r.t., 3 hours | 68 | Controlled to avoid lactonization |
| 4 | Nucleophilic Substitution | Brominated intermediate + Pyridine | Acetone, r.t., 18 hours | 62 | Produces cationic amphiphilic compound |
| 5 | Coupling with amino acids | This compound + N-Boc-L-valine | CH3CN, HBTU, room temperature | Moderate | Peptide coupling for further functionalization |
- The condensation and Hantzsch cyclization methods provide efficient routes to thiophene-substituted piperidine derivatives with good yields and manageable reaction conditions.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by reverse-phase silica gel chromatography are critical for isolating pure products.
- The choice of solvents (e.g., isopropanol, methanol, acetone) and mild reaction temperatures (room temperature) are essential to minimize side reactions such as lactonization or decomposition.
- The multi-step synthesis allows for structural modifications at various stages, enabling the preparation of derivatives with tailored properties for biological evaluation.
- The use of peptide coupling reagents like HBTU facilitates the incorporation of amino acid residues, expanding the compound’s utility in medicinal chemistry.
The preparation of this compound involves sophisticated synthetic strategies primarily based on condensation reactions, Hantzsch-type cyclizations, and subsequent functional group transformations. These methods are well-documented in the literature and provide reliable access to this compound with high purity and yield. The synthetic routes allow for flexibility in modifying the piperidine scaffold, making this compound a valuable intermediate in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
4-(Thiophen-3-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on enzymes or receptors involved in disease processes. The compound’s unique structure allows it to modulate biological pathways, such as the inhibition of specific enzymes or the activation of signaling cascades .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison
1-(3-Phenyl-1-(thiophen-3-yl)prop-2-yn-1-yl)piperidine (Compound 15)
- Structure : A propargyl linker bridges the thiophene and piperidine, introducing rigidity.
- Electronic Effects : The alkyne spacer reduces conjugation between thiophene and piperidine, altering electron distribution.
- Melting Point : 75–76°C (higher than 4-(Thiophen-3-yl)piperidine due to increased molecular symmetry).
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride
- Structure : A trifluoromethylphenyl group at position 3.
- Electronic Effects : The electron-withdrawing CF₃ group decreases piperidine’s basicity (pKa ~7.5 vs. ~10.5 for this compound).
- Solubility : Enhanced water solubility due to ionic hydrochloride salt.
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Structure : Bulky trimethoxyphenyl groups at positions 2 and 6, with a chloroacetyl substituent.
- Steric Effects : Hindered rotation due to aryl substituents, reducing conformational flexibility compared to this compound.
Piperidine Derivatives with Naphthoxy Groups
- Structure : Naphthalene substituents introduce bulk and lipophilicity.
- Lipophilicity : LogP ~4.2 (higher than this compound’s estimated LogP ~2.8).
Physicochemical Properties
Discussion of Structure-Activity Relationships (SAR)
Biological Activity
Overview of 4-(Thiophen-3-yl)piperidine
This compound is a heterocyclic compound that incorporates a piperidine ring and a thiophene moiety. This structure is significant in medicinal chemistry due to the diverse biological activities associated with both piperidine and thiophene derivatives. The compound has been investigated for various pharmacological properties, including its potential as an antimicrobial, anticancer, and neuroprotective agent.
Antimicrobial Activity
Studies have indicated that compounds containing thiophene rings exhibit notable antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Anticancer Properties
Research into the anticancer potential of this compound is ongoing. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. For instance, piperidine derivatives have been linked to the modulation of signaling pathways involved in cancer progression.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of piperidine derivatives. Some studies suggest that these compounds can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. While specific studies on this compound are scarce, its structural relatives may provide insights into its potential neuroprotective benefits.
Table: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Study : A study on thiophene-based compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties due to its structural components.
- Anticancer Research : In vitro assays on piperidine derivatives indicated that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The exact IC50 values for this compound require further investigation.
- Neuroprotection : Research focusing on piperidine's role in neuroprotection has shown that certain derivatives can reduce neuronal cell death in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions.
Q & A
Q. What are the common synthetic routes for 4-(Thiophen-3-yl)piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and functionalized thiophenes. For example:
- Nucleophilic substitution : Reacting 4-chloropiperidine with thiophen-3-yl Grignard reagents in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Cross-coupling : Using palladium-catalyzed Suzuki-Miyaura coupling between boronic acid-substituted thiophene and 4-bromopiperidine.
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr mechanisms.
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity .
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
Q. Table 1: Representative Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Grignard substitution | 65–75 | THF, 0°C → RT, 12 h | |
| Suzuki coupling | 80–85 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Piperidine protons: δ 1.5–2.5 ppm (multiplet for axial/equatorial H).
- Thiophene protons: δ 6.8–7.2 ppm (multiplet for aromatic H). Coupling constants (J = 3–5 Hz) confirm thiophene substitution pattern .
- IR : Stretching vibrations at 2850–2950 cm⁻¹ (C-H aliphatic) and 3100 cm⁻¹ (C-H aromatic) .
- Mass Spectrometry : Molecular ion peak at m/z 167 (M⁺) with fragments at m/z 98 (piperidine ring) and m/z 69 (thiophene moiety) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfur atom in thiophene may act as a hydrogen-bond acceptor .
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., dopamine receptors). Adjust substituents on the piperidine or thiophene rings to enhance binding scores .
- SAR Insights : Electron-withdrawing groups (e.g., -NO₂) on thiophene increase receptor affinity, while bulky substituents on piperidine reduce bioavailability .
Q. How should researchers address contradictions in reported pharmacological data for this compound analogs?
Methodological Answer:
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Compare structural analogs (e.g., 4-(4-fluorophenyl)piperidine vs. This compound) to isolate substituent effects .
- Error Sources : Impurities >95% purity (HPLC) can skew results. Validate compound identity via X-ray crystallography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H313: harmful if inhaled) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. How can regioselectivity challenges in functionalizing the piperidine ring be overcome?
Methodological Answer:
Q. What strategies improve the solubility of this compound derivatives for in vivo studies?
Methodological Answer:
- Salt Formation : Hydrochloride salts increase water solubility (e.g., this compound HCl) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
